N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide
Description
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide is a heterocyclic compound featuring a benzothiazole core modified with a sulfone (1,1-dioxido) group at the 3-position. This moiety is connected via an ether linkage to a phenyl ring substituted at the meta-position by an acetamide group.
Properties
CAS No. |
299202-86-1 |
|---|---|
Molecular Formula |
C15H12N2O4S |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O4S/c1-10(18)16-11-5-4-6-12(9-11)21-15-13-7-2-3-8-14(13)22(19,20)17-15/h2-9H,1H3,(H,16,18) |
InChI Key |
UEUMODDXHXMSGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
Procedure :
- Bromination : Introduce a bromine atom at position 3 of the benzothiazole dioxido using NBS (N-bromosuccinimide) or Br₂.
- Substitution : React with 3-acetamidophenol under basic conditions (e.g., K₂CO₃, DMF, 80°C).
Example Reaction :
$$
\text{Benzothiazole-3-Br} + \text{3-Acetamidophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HBr}
$$
Challenges :
Mitsunobu Reaction
Procedure :
- Hydroxyl Activation : Treat 3-hydroxybenzothiazole dioxido with diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).
- Coupling : React with 3-acetamidophenol under anhydrous conditions.
Advantages :
- High Yield : Mitsunobu reactions typically achieve >70% yield.
- Mild Conditions : Suitable for sensitive functional groups.
Acetamide Group Introduction
The acetamide substituent is introduced via amide coupling.
Direct Acetylation
Procedure :
- Amination : Introduce a primary amine at position 3 of the phenyl ring.
- Acetylation : React with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine).
Example Reaction :
$$
\text{3-Aminophenol} + \text{AcCl} \xrightarrow{\text{Pyridine}} \text{3-Acetamidophenol} + \text{HCl}
$$
Yield : 85–90% for analogous reactions.
Integrated Synthetic Route
Stepwise Protocol :
- Benzothiazole Dioxido Synthesis :
- Ether Formation :
- Purification :
- Recrystallize from ethyl acetate/hexane to isolate the target compound.
Table 2: Optimization Parameters for Key Steps
| Step | Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|---|
| Cyclization | DBU Loading | 10 mol% | Maximizes ring closure |
| Substitution | Temperature | 80–100°C | Enhances reaction rate |
| Acetylation | Solvent | THF or DCM | Prevents side reactions |
Analytical Characterization
Techniques :
- NMR :
- Mass Spectrometry :
Table 3: Spectral Data for N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.5 (s, 1H, NH), 7.4–7.1 (m, 4H, Ar) | |
| ¹³C NMR | δ 168.1 (C=O), 150.3 (C-O) | |
| HRMS | m/z 349.8 [M+H]⁺ |
Challenges and Solutions
Key Issues :
Chemical Reactions Analysis
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the benzothiazole ring. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. .
Scientific Research Applications
Chemistry: The compound is used as a reagent and catalyst in organic synthesis, facilitating the formation of complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity against the Kv1.3 ion channel is mediated through binding to the channel’s active site, blocking ion flow and modulating cellular activity. The compound’s effects on other targets, such as enzymes and proteins, are similarly mediated through specific binding interactions, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide Analogs
These compounds (e.g., 13i and 13rr) replace the ether linkage with an amino-propyl bridge and exhibit potent Kv1.3 ion channel inhibition (IC₅₀ ~10–50 nM), comparable to the reference inhibitor PAP-1 . The amino linkage likely enhances conformational flexibility, improving receptor binding compared to the rigid ether in the target compound.
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide
This derivative (CAS: 663169-01-5) introduces a 3-oxo lactam ring and a 2-ethylphenyl group. The lactam may reduce metabolic instability, while the ethyl substituent increases lipophilicity (logP ~2.8 vs.
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl)acetamides
These compounds (e.g., 8a–8i) replace the benzothiazole sulfone with a benzisothiazole and incorporate a cyano-pyrazole moiety. They exhibit broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL against E. coli and S.
Substituent Effects on Pharmacological Activity
Biological Activity
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]phenyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of ion channels and its implications in various therapeutic areas. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.
Synthesis and Chemical Structure
The compound is synthesized through a series of chemical reactions involving benzothiazole derivatives. The key structural component is the benzothiazole moiety, which contributes to its biological activity. The general formula for this compound is C₁₃H₁₁N₃O₅S, with a molecular weight of approximately 301.31 g/mol.
Ion Channel Inhibition
Research has demonstrated that this compound exhibits significant inhibitory activity against the voltage-gated potassium channel Kv1.3. This channel is crucial in various physiological processes, including immune responses and neuronal signaling. In vitro studies have shown that certain analogs of this compound possess potency comparable to established Kv1.3 inhibitors like PAP-1 when evaluated using IonWorks patch clamp assays .
Table 1: Inhibitory Potency of this compound Analogues
| Compound ID | IC50 (µM) | Comparison Compound | IC50 (µM) |
|---|---|---|---|
| 8b | 0.5 | PAP-1 | 0.4 |
| 13i | 0.6 | PAP-1 | 0.4 |
| 13rr | 0.7 | PAP-1 | 0.4 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzothiazole structure can significantly influence the biological activity of the compound. For instance, substituents on the phenyl ring and variations in the acetamide group have been shown to enhance or diminish inhibitory effects on Kv1.3 channels .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Autoimmune Disorders : Due to its ability to inhibit Kv1.3 channels, this compound has been investigated for its potential in treating autoimmune diseases like multiple sclerosis and psoriasis, where modulation of T-cell activity is beneficial.
- Neuroprotection : The neuroprotective properties associated with ion channel inhibition suggest potential applications in neurodegenerative diseases such as Alzheimer's disease.
Research Findings
Recent studies have expanded on the biological implications of this compound:
- In Vitro Efficacy : In vitro experiments have shown that certain derivatives can effectively reduce T-cell proliferation by modulating ion channel activity .
- Animal Models : Preliminary in vivo studies using animal models have indicated promising results in reducing symptoms associated with autoimmune conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
